Molecular Weight Threshold Separation for Fragment-Based Screening Library Selection
The target compound (MW 228.72 g/mol as hydrochloride) exceeds the typical fragment cutoff of 200 Da by a margin that distinguishes it from lighter direct-linked analogs, placing it in a desirable 'mini-fragment to lead-like' transition space. By comparison, the direct amine analog N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride (CAS 1185309-22-1) has a molecular weight of 214.70 g/mol, and 2-(Piperidin-4-yl)pyrazine (CAS 736134-74-0) has a molecular weight of 163.22 g/mol . The additional methylene group contributes 14 Da, shifting the physicochemical profile and providing a distinct entry point for fragment elaboration strategies.
| Evidence Dimension | Molecular weight (g/mol, hydrochloride salt) |
|---|---|
| Target Compound Data | 228.72 |
| Comparator Or Baseline | N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride: 214.70; 2-(Piperidin-4-yl)pyrazine: 163.22 |
| Quantified Difference | +14.02 Da vs. N-(Piperidin-4-yl)pyrazin-2-amine HCl; +65.50 Da vs. 2-(Piperidin-4-yl)pyrazine |
| Conditions | As specified on vendor datasheets (Chemscene, ChemicalBook, leyan.com) |
Why This Matters
A molecular weight difference of 14 Da can determine whether a compound falls within or outside a fragment library inclusion criterion (e.g., MW ≤ 200), directly influencing screening cascade design and procurement decisions.
